molecular formula C11H20O3 B13492754 Methyl 3-hexyl-3-methyloxirane-2-carboxylate

Methyl 3-hexyl-3-methyloxirane-2-carboxylate

Cat. No.: B13492754
M. Wt: 200.27 g/mol
InChI Key: ANRPIHXMTGIZNX-UHFFFAOYSA-N
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Description

Methyl 3-hexyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hexyl-3-methyloxirane-2-carboxylate typically involves the reaction of hexylmagnesium bromide with methyl 3-methyloxirane-2-carboxylate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The product is then purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hexyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hexyl-3-methyloxirane-2-carboxylate is used in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: The compound is investigated for its potential use in drug development.

    Industry: It is used in the production of polymers and resins .

Mechanism of Action

The mechanism of action of Methyl 3-hexyl-3-methyloxirane-2-carboxylate involves the opening of the epoxide ring by nucleophiles. This reaction can be catalyzed by acids or bases, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved include interactions with enzymes that catalyze epoxide ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hexyl-3-methyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 3-hexyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-8-11(2)9(14-11)10(12)13-3/h9H,4-8H2,1-3H3

InChI Key

ANRPIHXMTGIZNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(O1)C(=O)OC)C

Origin of Product

United States

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